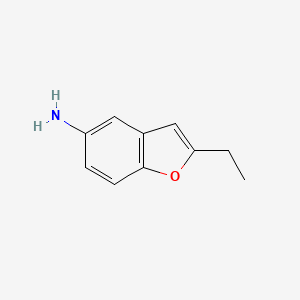![molecular formula C10H6N4 B12869118 3H,3'H-[2,2'-Bipyrrole]-4,5'-dicarbonitrile](/img/structure/B12869118.png)
3H,3'H-[2,2'-Bipyrrole]-4,5'-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H,3’H-[2,2’-Bipyrrole]-4,5’-dicarbonitrile is a nitrogen-containing heterocyclic compound It features a bipyrrole structure with two cyano groups attached at the 4 and 5’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H,3’H-[2,2’-Bipyrrole]-4,5’-dicarbonitrile typically involves the formation of the bipyrrole core followed by the introduction of cyano groups. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of pyrrole with acyl (bromo)acetylenes can create 2-(acylethynyl)pyrroles, which can then undergo further reactions to form the bipyrrole structure .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, possibly using continuous flow reactors or other scalable techniques.
Chemical Reactions Analysis
Types of Reactions: 3H,3’H-[2,2’-Bipyrrole]-4,5’-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield bipyrrole oxides, while substitution reactions can introduce various functional groups at the cyano positions .
Scientific Research Applications
3H,3’H-[2,2’-Bipyrrole]-4,5’-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The exact mechanism of action for 3H,3’H-[2,2’-Bipyrrole]-4,5’-dicarbonitrile is not fully understood. its biological activity is thought to involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the precise molecular mechanisms involved .
Comparison with Similar Compounds
- 1H,1’H-2,2’-Bipyrrole
- 1,4-Dihydropyrrolo[3,2-b]pyrrole
- Indole
- 1,4-Dihydroimidazo[4,5-d]imidazole
- 3H,3’H-4,4’-Biimidazole
- Benzimidazole
Comparison: 3H,3’H-[2,2’-Bipyrrole]-4,5’-dicarbonitrile is unique due to the presence of cyano groups, which can significantly alter its electronic properties and reactivity compared to other bipyrrole derivatives. This makes it particularly useful in applications requiring specific electronic characteristics, such as in organic electronics .
Properties
Molecular Formula |
C10H6N4 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
2-(4-cyano-3H-pyrrol-2-yl)-3H-pyrrole-5-carbonitrile |
InChI |
InChI=1S/C10H6N4/c11-4-7-3-10(13-6-7)9-2-1-8(5-12)14-9/h1,6H,2-3H2 |
InChI Key |
FOZIRSXAZRKHBC-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(N=C1C2=NC=C(C2)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


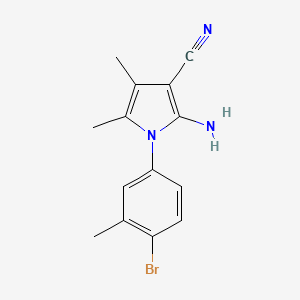

![1-(Oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-amine dihydrochloride](/img/structure/B12869045.png)
![Sodium 4-(((6S,9S)-1-(benzylcarbamoyl)-2,9-dimethyl-4,7-dioxo-8-(quinolin-8-ylmethyl)octahydro-2H-pyrazino[2,1-c][1,2,4]triazin-6-yl)methyl)phenyl hydrogen phosphate](/img/structure/B12869056.png)
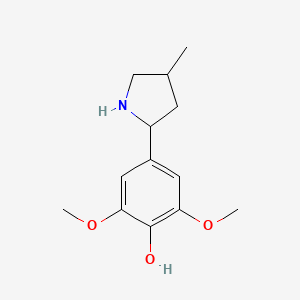
![3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B12869058.png)
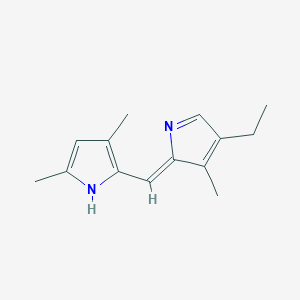

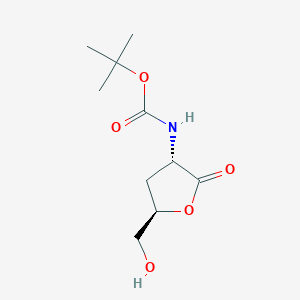
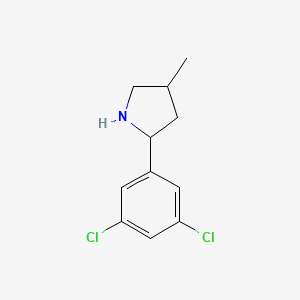
![1-Acetyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B12869080.png)
![(8S,9S,10R,13R,14S,17R)-3-Methoxy-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12869102.png)

